6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
Description
The compound 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a heterocyclic hybrid featuring a quinoxaline core fused with a pyrazoline ring substituted with thiophene and furan-carbonyl moieties. Quinoxalines are planar, electron-deficient aromatic systems known for their versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications . The pyrazoline ring, a five-membered dihydropyrazole, is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
furan-2-yl-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c25-20(18-3-1-9-26-18)24-17(12-16(23-24)19-4-2-10-27-19)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIARBUZEORRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol under reflux conditions.
Coupling with Furan-2-carbonyl and Thiophen-2-yl Groups: The pyrazole intermediate is then reacted with furan-2-carbonyl chloride and thiophen-2-yl boronic acid in a Suzuki coupling reaction. This step requires a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Formation of the Quinoxaline Ring: Finally, the intermediate is cyclized with o-phenylenediamine under acidic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its heterocyclic structure is conducive to interactions with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of multiple heteroatoms and aromatic rings enhances its ability to bind to specific enzymes and receptors, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related derivatives:
Key Findings:
Core Structure Influence: Quinoxaline derivatives (e.g., ) exhibit planar aromatic systems suitable for intercalation or enzyme binding, whereas quinoline-based analogs () may prioritize hydrophobic interactions . Pyrazoline-thiophene hybrids (e.g., ) demonstrate enhanced radical scavenging and antitubercular activities, suggesting the target compound’s thiophene moiety could similarly modulate redox or antimicrobial pathways .
In contrast, the target compound’s furan-carbonyl may balance polarity and hydrogen-bonding capacity . Halogenated Substituents: Chloro or bromo groups () enhance lipophilicity and binding to hydrophobic enzyme pockets, but the target compound’s lack of halogens might favor solubility .
Bioactivity Trends: Pyrazoline-thiophene hybrids with electron-deficient cores (e.g., thiazole in ) show potent enzyme inhibition (IC50 = 6.2 μM), suggesting the target compound’s quinoxaline-pyrazoline framework could similarly target oxidoreductases . Antimalarial pyrazolines () with moderate suppression (63.4%) highlight the need for optimized substituents; the furan-carbonyl in the target compound may improve pharmacokinetics over bulkier groups .
Synthetic Approaches :
- Chalcone cyclization with hydrazine hydrate () is a common route to pyrazoline rings, applicable to the target compound. DFT studies () emphasize the role of hydrogen bonding in stabilizing such structures .
Biological Activity
6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline, identified by its CAS number 946338-23-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a quinoxaline moiety linked to a pyrazole derivative, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In one study, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Derivative 7b | 0.22 | Staphylococcus aureus |
| Derivative 10 | TBD | Escherichia coli |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been studied extensively. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at a concentration of 10 μM .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | Concentration (μM) |
|---|---|---|
| Compound A | 76% | 1 |
| Compound B | 85% | 10 |
Cytotoxicity Studies
Evaluating cytotoxicity is crucial for determining the safety profile of new compounds. Studies involving human embryonic kidney (HEK-293) cells showed that certain derivatives of pyrazole exhibited low toxicity levels, indicating their potential as safe therapeutic agents .
Table 3: Cytotoxicity Results
| Compound | IC50 (μM) on HEK-293 Cells | Remarks |
|---|---|---|
| Compound X | >100 | Non-toxic |
| Compound Y | >100 | Non-toxic |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Among these compounds, some exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating promising efficacy against this pathogen .
Q & A
Q. What are the established synthetic routes for 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline?
The synthesis typically involves multi-step procedures, including:
- Heterocyclic condensation : Reacting quinoxaline precursors with substituted pyrazolines. For example, pyrazoline rings can be formed via cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization with heterocyclic groups like thiophen-2-yl and furan-2-carbonyl .
- Solvent systems : THF is commonly used for cyclization steps, with precipitation in ethyl acetate to isolate the product .
- Key intermediates : Substituted pyrazole-carboxamides and quinoxaline derivatives are critical intermediates. NMR and HRMS are employed to verify intermediate structures .
Q. How is the structural identity of this compound confirmed experimentally?
A combination of spectroscopic and crystallographic methods is used:
- NMR spectroscopy : and NMR provide details on proton environments and carbon frameworks. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, while furan carbonyl carbons appear near δ 160 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] or [M+Na]) with mass accuracy <5 ppm .
- X-ray crystallography : Resolves 3D structure, bond lengths, and angles. Intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize the crystal lattice .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization : Ethyl acetate/hexane mixtures are effective for removing unreacted precursors.
- Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates regioisomers .
- HPLC : For high-purity requirements (>95%), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystalline packing of this compound?
X-ray studies of analogous compounds reveal:
- Weak hydrogen bonds : C–H⋯N (2.5–3.2 Å) and C–H⋯S (3.3–3.6 Å) interactions form 1D chains along crystallographic axes .
- π-π stacking : Thiophene and quinoxaline rings exhibit centroid-to-centroid distances of 3.7–4.0 Å, contributing to layered packing .
- Impact on stability : These interactions enhance thermal stability (e.g., melting points >200°C) and reduce solubility in polar solvents .
Q. What computational methods are used to predict reactivity or optimize synthesis?
- Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., cyclization energy barriers) and predicts regioselectivity in heterocyclic substitutions .
- Reaction path screening : Automated algorithms (e.g., artificial force-induced reaction) identify low-energy intermediates, reducing trial-and-error experimentation .
- Molecular docking : Evaluates binding affinities if the compound is studied for biological targets (e.g., enzyme active sites) .
Q. How can structure-activity relationships (SAR) guide modifications of this compound?
- Substituent effects : Replacing furan-2-carbonyl with bulkier groups (e.g., benzoyl) reduces solubility but may enhance binding to hydrophobic targets. Thiophene-to-phenyl substitutions alter π-stacking interactions .
- Pyrazole ring modifications : Saturation of the 4,5-dihydropyrazole ring increases conformational rigidity, potentially improving selectivity in receptor binding .
- Data-driven SAR : Libraries of analogs are screened via HPLC-coupled bioassays to correlate substituent electronegativity or steric bulk with activity .
Methodological Considerations for Data Analysis
Q. Addressing NMR Data Contradictions
- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve ambiguities. For example, HSQC distinguishes thiophene C-H couplings from aromatic quinoxaline protons .
- Dynamic effects : Variable-temperature NMR identifies rotational barriers in hindered substituents (e.g., furan carbonyl groups) .
Q. Crystallographic Refinement Challenges
- Disorder modeling : Partial occupancy of solvent molecules or flexible substituents (e.g., furan rings) requires iterative refinement using software like SHELXL .
- Thermal parameters : High displacement parameters (U) in thiophene sulfur atoms suggest vibrational motion, confirmed via Hirshfeld surface analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
